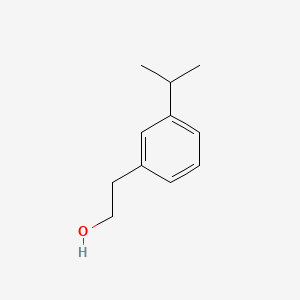

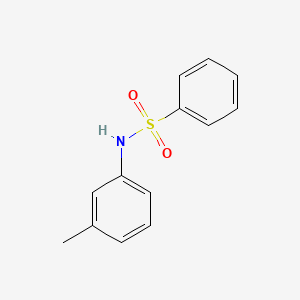

![molecular formula C29H35NO5 B1666646 (Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid CAS No. 81496-19-7](/img/structure/B1666646.png)

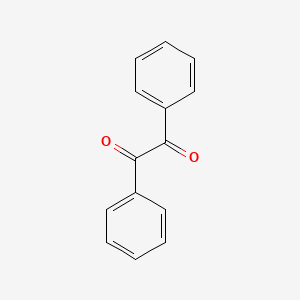

(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid

Übersicht

Beschreibung

This compound is a complex organic molecule with several functional groups. It has a morpholine ring, a cyclopentyl ring, and a phenyl group, all of which are common structures in organic chemistry. The (Z)-7- in the name indicates that it has a double bond on the 7th carbon in the longest carbon chain, and the groups on either side of this double bond are on the same side (Z configuration). The (1R,2R,5S) indicates the absolute configuration of the chiral centers in the molecule .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on factors like the positions of the functional groups and the configuration of the chiral centers .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any chiral centers .Wissenschaftliche Forschungsanwendungen

Prostaglandin E2 Receptor 4 (EP4) Antagonism

AH23848 has been utilized as an antagonist for the prostaglandin E2 receptor 4 (EP4). This application is significant in studying the compound’s effect on cyclic AMP (cAMP) accumulation in cells. For instance, it has been used to observe changes in cAMP levels in monocrotaline (MCT28d) rat pulmonary arterial smooth muscle cells (PASMCs) and human T cell enriched peripheral blood mononuclear cells (PBMC) .

Inflammatory Response Modulation

The compound’s role as an EP4 antagonist also extends to the modulation of inflammatory responses. AH23848 has been applied to study its impact on the expression of collagen-I , metalloproteinase (MMP-1) , MMP-3 , and EP4 gene expression in human tendon fibroblasts following interleukin (IL)-1β treatment .

Pulmonary Hypertension Research

In the context of pulmonary hypertension, AH23848’s ability to regulate nitric oxide (NO) production and reduce endogenous cAMP accumulation offers a pathway to explore potential therapeutic approaches .

Wirkmechanismus

Target of Action

AH23848 primarily targets the thromboxane receptor (TP) and the prostaglandin E2 receptor 4 (EP4) . The TP receptor is activated by thromboxane A2 (TXA2), a potent inducer of platelet aggregation and contraction of vascular and respiratory smooth muscle . The EP4 receptor is coupled to Gs and mediates increases in cAMP concentration by activation of adenylyl cyclase .

Mode of Action

AH23848 acts as a dual antagonist of TP and EP4 receptors . It inhibits TXA2-induced platelet aggregation and antagonizes the contraction of human bronchial smooth muscle induced by the TP agonist U-46619 . It also impairs PGE2-mediated relaxation of piglet saphenous vein by antagonizing the PGE2 receptor EP4 .

Biochemical Pathways

The action of AH23848 affects the cyclooxygenase pathway . By inhibiting the TP and EP4 receptors, AH23848 regulates the production of nitric oxide (NO) and reduces endogenous cAMP accumulation . This is carried out by declination of inducible nitric oxide synthase (iNOS) gene expression and acceleration of iNOS protein degradation in glomerular mesangial cells .

Pharmacokinetics

Result of Action

The action of AH23848 leads to a variety of molecular and cellular effects. It induces accumulation of cells in early S phase and lowers cyclin A levels . In syngeneic BALB/cByJ female mice injected with line 66.1 or 410.4 tumor cells, AH23848 inhibited the metastasis of line 66.1 and 410.4 cells .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO5/c31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30/h1-5,8-9,12-15,25,27,29H,6-7,10-11,16-21H2,(H,32,33)/b2-1-/t25-,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFUFYLETVNNRF-OSAZKUMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1[C@@H]2[C@H]([C@H](CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CC/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of AH23848?

A1: AH23848 acts as a potent and selective thromboxane A2 (TXA2) receptor antagonist. [, ] This means it binds to the TXA2 receptor, preventing TXA2 from binding and exerting its effects. []

Q2: What are the downstream effects of AH23848's antagonism of the TXA2 receptor?

A2: By blocking the TXA2 receptor, AH23848 inhibits TXA2-mediated platelet aggregation, a key process in thrombosis. [, , ] It also inhibits the contraction of vascular and respiratory smooth muscle, typically induced by TXA2. [, , , ]

Q3: Does AH23848 affect the production of TXA2 or prostacyclin?

A3: Research suggests that pretreatment with AH23848 does not significantly alter the ischemia-induced release of TXA2 or prostacyclin. [] This indicates that its primary mode of action is receptor blockade, not synthesis inhibition.

Q4: Are there other pathways, besides TXA2 receptor antagonism, through which AH23848 might exert its effects?

A4: While TXA2 receptor antagonism is its primary mechanism, some studies suggest AH23848 might induce protective effects in the stomach, potentially mediated by endogenous prostaglandins rather than direct interaction with TXA2 receptors. [] More research is needed to fully elucidate these alternative pathways.

Q5: How does AH23848 affect the EP4 receptor?

A5: While primarily known for its TXA2 receptor antagonism, research indicates that AH23848 can also act as an antagonist of the prostaglandin E2 receptor subtype 4 (EP4). [, , , , , , , , , ] This interaction has been implicated in various processes, including modulation of inflammatory responses, cell migration, and pain hypersensitivity. [, , , ]

Q6: What is the molecular formula and weight of AH23848?

A6: The molecular formula of AH23848 is C26H33NO5, and its molecular weight is 439.55 g/mol. (Derived from the provided chemical name)

Q7: Is there any spectroscopic data available for AH23848?

A7: The provided research abstracts do not contain specific spectroscopic data (NMR, IR, Mass Spectrometry) for AH23848. Further investigation into the chemical literature would be required for this information.

Q8: What is the duration of action of AH23848?

A8: Research shows that AH23848 has a long duration of action. It can inhibit ex vivo platelet aggregation for up to 6 hours after oral administration in guinea pigs. []

Q9: Has AH23848 shown efficacy in in vivo models of cardiovascular disease?

A9: Yes, AH23848 has shown antithrombotic activity in an in vivo guinea pig model by inhibiting platelet deposition on injured arteries. [] It has also been shown to reduce platelet deposition on vascular grafts in humans. [] Additionally, AH23848 suppressed ischemia and reperfusion-induced arrhythmias in anaesthetized greyhounds. []

Q10: Are there any clinical trials investigating the efficacy of AH23848 in humans?

A10: While AH23848 has been used in clinical trials to investigate its effect on platelet deposition in vascular grafts [] and angina pectoris, [, ] information on large-scale clinical trials and its overall clinical development status is not provided in the abstracts.

Q11: When was AH23848 first described as a potential therapeutic agent?

A11: AH23848 was first described as a potent and selective TXA2 receptor-blocking drug in 1985. []

Q12: What significant findings have emerged from the research on AH23848?

A12: Research on AH23848 has revealed the potential significance of TXA2 in various pathological conditions, particularly in cardiovascular and inflammatory diseases. The development of AH23848 as a selective TXA2 receptor antagonist has been instrumental in unraveling the role of TXA2 in these conditions and exploring potential therapeutic interventions. []

Q13: Has research on AH23848 sparked investigations into other therapeutic targets?

A13: Yes, research on AH23848, particularly its interaction with EP4 receptors, has prompted further investigations into the therapeutic potential of targeting specific prostaglandin receptors in various diseases, including cancer and inflammatory conditions. [, , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

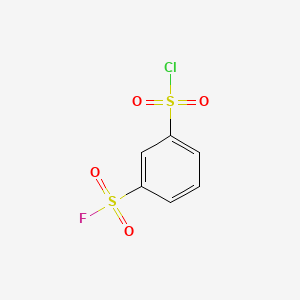

![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]-2-methylphenyl]azo]-1-naphthalenyl]azo]-](/img/structure/B1666571.png)

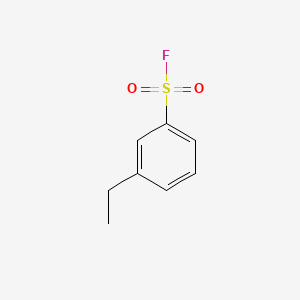

![4-[[2-Chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1666582.png)

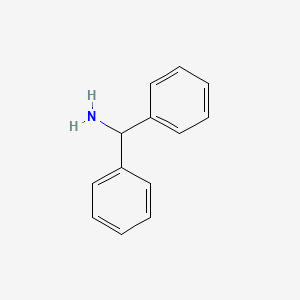

![(2R,3R,4S,5R)-2-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1666586.png)